molecular formula C7H5ClN2O B8492542 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine

4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine

Cat. No.: B8492542
M. Wt: 168.58 g/mol
InChI Key: SYDGNXYENGLEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The propynyl group can be oxidized to form corresponding oxides.

    Reduction: The pyrimidine ring can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antiviral agents.

    Agrochemicals: It is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.

    Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . In agrochemicals, it may inhibit enzymes critical for plant or fungal metabolism, leading to their death .

Comparison with Similar Compounds

4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine can be compared with other pyrimidine derivatives such as:

    4-Chloro-2,6-diaminopyrimidine: Used in the synthesis of pharmaceuticals like Minoxidil.

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.

    2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Used in the synthesis of fungicides.

The uniqueness of this compound lies in its propynyl group, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-prop-2-ynoxypyrimidine

InChI

InChI=1S/C7H5ClN2O/c1-2-3-11-7-4-6(8)9-5-10-7/h1,4-5H,3H2

InChI Key

SYDGNXYENGLEQZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 12 ml of tetrahydrofuran was suspended 0.61 g of sodium hydride (60% in oil), to which 4 ml of a tetrahydrofuran solution containing 0.57 g of 2-propyn-1-ol was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 20 minutes and then cooled to 0° C., to which 4 ml of a tetrahydrofuran solution containing 1.5 g of 4,6-dichloropyrimidine was slowly added dropwise, followed by further stirring for 2.5 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 1.61 g of 4-chloro-6-(2-propynyloxy)pyrimidine.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
0.57 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six

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